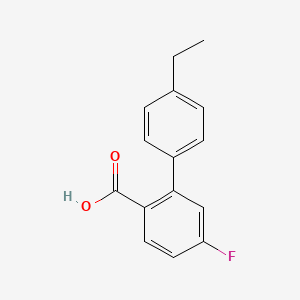

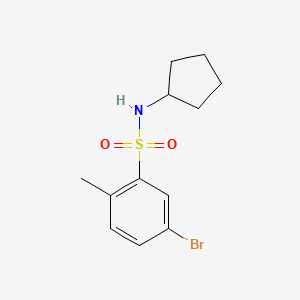

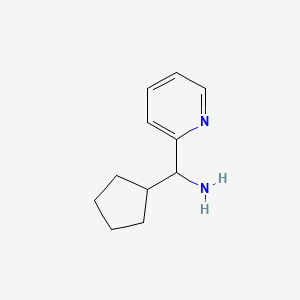

5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide

Overview

Description

Scientific Research Applications

Synthesis of Cyclic Compounds

Kyosuke Kaneda (2020) has conducted research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. This work introduced methods for the production of complex polyheterocyclic compounds and multifunctional cycloalkyne agents, underlining the significance of aminobenzenesulfonamide derivatives in organic synthesis and pharmaceutical development. These findings suggest that derivatives like "5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide" could serve versatile roles in creating functional molecules with potential pharmaceutical applications (Kaneda, 2020).

Flame Retardants and Environmental Occurrence

E. A. Zuiderveen, J. Slootweg, and J. de Boer (2020) reviewed the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the environmental persistence and potential risks of such compounds. Although "5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide" was not directly mentioned, the study provides context on the broader environmental impact and regulatory considerations for brominated compounds, which could inform safety and application considerations for this chemical (Zuiderveen et al., 2020).

Sulfonamide-based Medicinal Chemistry

The work by He Shichao et al. (2016) on sulfonamide-based medicinal chemistry discusses the bioactive spectrum of sulfonamide derivatives following chemical structural modifications. This comprehensive review underlines the wide medicinal applications and development value of such derivatives, suggesting that "5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide" could also have potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory treatments (Shichao et al., 2016).

Radical Cyclization in Organic Synthesis

H. Ishibashi and O. Tamura (2004) reviewed the control of regiochemistry of radical cyclizations, a technique widely used in organic synthesis for constructing carbo- and heterocyclic compounds. This research provides insights into how "5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide" could be utilized in the synthesis of physiologically active compounds, showcasing the compound's relevance in developing therapeutic materials (Ishibashi & Tamura, 2004).

Safety and Hazards

5-Bromo-2-methylbenzenesulfonamide, a related compound, is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can be harmful if swallowed . It’s reasonable to assume that 5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide may have similar hazards, but specific safety data for this compound is not available.

properties

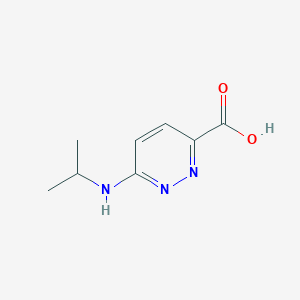

IUPAC Name |

5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-9-6-7-10(13)8-12(9)17(15,16)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZIJWXARSHCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

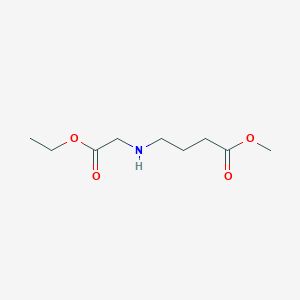

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)